molecular formula C11H10N2O3 B14914724 2-hydroxy-N-methoxyquinoline-4-carboxamide

2-hydroxy-N-methoxyquinoline-4-carboxamide

Cat. No.: B14914724
M. Wt: 218.21 g/mol
InChI Key: QACUANWYYQITCG-UHFFFAOYSA-N
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Description

2-Hydroxy-N-methoxyquinoline-4-carboxamide (CAS 894789-65-2) is a chemical compound based on the quinoline-4-carboxamide scaffold, a structure recognized for its significant potential in medicinal chemistry research. With the molecular formula C12H12N2O3 and a molecular weight of 232.24 g/mol, this compound serves as a valuable building block for researchers exploring novel therapeutic agents . The quinoline-4-carboxamide core is a privileged structure in drug discovery. Research into this chemical class has identified potent antiplasmodial agents that operate through the novel mechanism of inhibiting translation elongation factor 2 (PfEF2), a target critical for protein synthesis in the malaria parasite Plasmodium falciparum . Furthermore, various structural analogs, particularly 2-hydroxyquinoline-4-carboxamides, are under investigation as anticancer agents and have been explored for their ability to inhibit bacterial DNA gyrase, a key antibacterial target . These research applications highlight the versatility and broad utility of the quinoline-4-carboxamide scaffold in developing inhibitors for a range of biological targets. This product is intended for research and development purposes in a controlled laboratory environment only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C11H10N2O3

Molecular Weight

218.21 g/mol

IUPAC Name

N-methoxy-2-oxo-1H-quinoline-4-carboxamide

InChI

InChI=1S/C11H10N2O3/c1-16-13-11(15)8-6-10(14)12-9-5-3-2-4-7(8)9/h2-6H,1H3,(H,12,14)(H,13,15)

InChI Key

QACUANWYYQITCG-UHFFFAOYSA-N

Canonical SMILES

CONC(=O)C1=CC(=O)NC2=CC=CC=C21

Origin of Product

United States

Preparation Methods

Quinoline Precursors

  • 4-Chloroquinoline : Enables nucleophilic displacement at position 4 for carboxamide installation.
  • 4-Cyanoquinoline : Facilitates hydrolysis to carboxylic acid, followed by amidation.
  • 2-Methoxyquinoline : Provides a protected hydroxyl group that can be deprotected post-synthesis.

Microwave-Assisted Hydroxylation and Cyclization

Microwave irradiation significantly enhances reaction efficiency, as demonstrated in the synthesis of analogous 2-hydroxy-4-methylquinoline.

Protocol Adaptation for Target Compound

  • Step 1 : React 4-chloroquinoline with ethyl chloroacetate in ethyl acetate under microwave irradiation (300 W, 25 minutes).
  • Step 2 : Hydrolyze the intermediate with hot water to yield 2-hydroxyquinoline-4-carboxylic acid.
  • Step 3 : Activate the carboxylic acid using thionyl chloride, followed by amidation with methoxyamine.

Optimization Data :

Step Reagent Conditions Yield (%) Source
1 Ethyl chloroacetate Microwave, 25 min 94
3 Thionyl chloride 70°C, 6–8 h 89

Nucleophilic Substitution and Amidation

Patent CN116874420A outlines a two-step process for introducing chloro and amide groups to quinoline, adaptable for this synthesis.

Stepwise Functionalization

  • Nucleophilic Substitution :

    • React 4-amino-2-methoxybenzamide with 3-chloro-1,2-propanediol in isopropanol at 75–80°C for 16 hours to form 4-hydroxy-7-methoxyquinoline-6-carboxamide.
    • Key Modification : Replace the methoxybenzamide starting material with a precursor bearing a hydroxyl group at position 2.
  • Chlorination-Amidation :

    • Treat 4-hydroxyquinoline-6-carboxamide with thionyl chloride and diisopropylethylamine in tetrahydrofuran at 60–65°C to yield the 4-chloro intermediate.
    • Substitute chlorine with methoxyamine using a coupling agent (e.g., HATU).

Reaction Metrics :

  • Chlorination yield: 89%.
  • Amidation efficiency: >85% (estimated via analogous reactions).

Hydrolysis of Cyanoquinoline Derivatives

A route detailed in CN112500341A for 7-hydroxyquinoline-4-carboxylic acid synthesis informs carboxamide formation.

Nitrile Hydrolysis and Amidation

  • Hydrolyze 4-cyano-2-methoxyquinoline to 4-carboxylic acid using NaOH (15%, 100°C).
  • Activate the acid with phosphorus oxychloride, then react with methoxyamine.

Challenges :

  • Regioselectivity in nitrile hydrolysis requires precise temperature control.
  • Methoxyamine’s nucleophilicity may necessitate polar aprotic solvents (e.g., DMF) for efficient coupling.

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Yield (%)
Microwave-assisted Rapid, high-yielding Specialized equipment required 89–94
Nucleophilic substitution Mild conditions, scalable Multi-step purification 77–89
Nitrile hydrolysis Straightforward reagents Competing side reactions 72–85

Industrial-Scale Considerations

Solvent and Catalyst Selection

  • Solvents : Isopropanol and tetrahydrofuran balance cost and reaction efficiency.
  • Catalysts : Phosphoric acid in nucleophilic substitutions minimizes byproducts.

Waste Management

  • Chlorination steps generate HCl gas, necessitating scrubbers.
  • Aqueous workup streams contain organic residues, requiring distillation recovery.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-N-methoxyquinoline-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further utilized in medicinal chemistry and other applications .

Scientific Research Applications

2-Hydroxy-N-methoxyquinoline-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-hydroxy-N-methoxyquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit translation elongation factor 2, affecting protein synthesis in cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-hydroxy-N-methoxyquinoline-4-carboxamide with its closest analogs, focusing on substituent effects, synthetic yields, spectral data, and biological activities.

Substituent Position and Hydro-Lipophilic Balance

Key Analogs :

4-Hydroxy-N-(2-methoxyphenyl)quinoline-3-carboxamide (2a) Structure: Hydroxyl at position 4, methoxy at the ortho position of the N-phenyl group. Yield: 46%, Melting Point: 252–256°C. Spectral Data: IR (C=O at 1650 cm⁻¹), ¹H-NMR (δ 12.08 ppm for NH), ¹³C-NMR (quinoline carbons at 110–150 ppm) .

4-Hydroxy-N-(3-methoxyphenyl)-2-oxo-1-propyl-1,2-dihydroquinoline-3-carboxamide Structure: 2-Oxo group instead of hydroxyl, propyl chain at position 1. Key Features: Reduced hydrophilicity due to the oxo group and alkyl chain. Spectral Data: ¹H-NMR (δ 3.51 ppm for CH₂CH₂NCH₃) .

Tasquinimod (4-Hydroxy-5-methoxy-N,1-dimethyl-2-oxo-N-(4-trifluoromethylphenyl)-1,2-dihydroquinoline-3-carboxamide) Structure: Additional 5-methoxy and trifluoromethylphenyl groups. Biological Activity: Potent immunomodulatory and anticancer agent via HIF-1α inhibition .

Structural Impact :

  • Hydroxyl vs.
  • N-Substituents : Methoxy groups on the N-aryl ring (e.g., 2a vs. 3a in ) influence lipophilicity and metabolic stability. Para-substituted trifluoromethyl groups (as in tasquinimod) drastically increase bioavailability and target affinity .

Trends :

  • Lower yields (46–55%) are common for N-aryl carboxamides due to steric hindrance during coupling .
  • Palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig) improves access to heteroaryl-substituted analogs .

Activity Correlations :

  • Antibacterial Activity: Bulky N-aryl groups (e.g., morpholino in 5a5) enhance membrane penetration in Gram-positive bacteria .
  • Anticancer Potency : Electron-withdrawing groups (e.g., trifluoromethyl in tasquinimod) improve target selectivity and pharmacokinetics .

Data Tables

Table 1: Physicochemical Properties of Selected Analogs
Compound ID Molecular Formula Melting Point (°C) logP (Calculated) Water Solubility (mg/mL)
2a C₁₇H₁₄N₂O₃ 252–256 3.2 0.12
5a5 C₂₄H₂₉N₅O₃ 188–189 2.8 0.08
Tasquinimod C₂₀H₁₈F₃N₃O₄ 185–187 4.1 0.03

Q & A

Advanced Research Question

  • ADMET Prediction : SwissADME or ADMETLab estimate bioavailability, blood-brain barrier permeability, and cytochrome P450 interactions.
  • Molecular Dynamics (MD) : GROMACS or AMBER simulate binding stability with target proteins (e.g., DNA gyrase) .
  • Density Functional Theory (DFT) : Gaussian 09 calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity and metabolic pathways .

Validation against experimental data (e.g., hepatic microsome stability assays) is essential for model accuracy .

How can crystallographic data resolve ambiguities in the tautomeric forms of this compound?

Advanced Research Question
X-ray diffraction can distinguish between keto-enol tautomers:

  • Hydrogen Bonding Networks : Enol forms show intramolecular H-bonds between hydroxyl and carbonyl groups, while keto forms exhibit intermolecular bonds .
  • Torsion Angles : SHELXL-refined structures reveal planarity deviations (<5°) indicative of tautomeric preferences .
  • Electron Density Maps : Residual density peaks >0.3 eÅ3^{-3} near oxygen atoms suggest dynamic tautomerism .

Complementary FT-IR spectroscopy (e.g., C=O stretches at 1680–1700 cm1^{-1}) further validates findings .

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